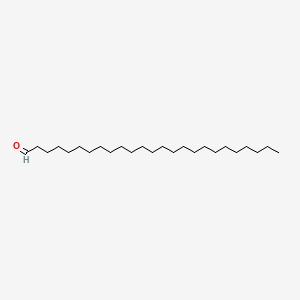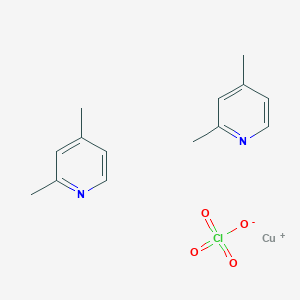
Copper(1+);2,4-dimethylpyridine;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);2,4-dimethylpyridine;perchlorate is a coordination compound consisting of a copper ion in the +1 oxidation state, coordinated with two molecules of 2,4-dimethylpyridine and one perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,4-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,4-dimethylpyridine in the presence of perchlorate anions. One common method is to dissolve copper(I) perchlorate in an oxygen-free acetonitrile solution and then add 2,4-dimethylpyridine. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reaction vessels, maintaining an inert atmosphere, and ensuring the purity of the reactants to achieve a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);2,4-dimethylpyridine;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Ligand Substitution: The 2,4-dimethylpyridine ligands can be replaced by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as oxygen or hydrogen peroxide, can oxidize copper(I) to copper(II).
Substitution Reagents: Various nitrogen or phosphorus-based ligands can replace 2,4-dimethylpyridine under appropriate conditions.
Coordination Reagents: Other metal salts or ligands can coordinate with the copper ion.
Major Products
Oxidation: Copper(II) complexes.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Applications De Recherche Scientifique
Copper(1+);2,4-dimethylpyridine;perchlorate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding copper’s role in biological systems.
Mécanisme D'action
The mechanism by which Copper(1+);2,4-dimethylpyridine;perchlorate exerts its effects involves the coordination of the copper ion with the 2,4-dimethylpyridine ligands and the perchlorate anion. This coordination stabilizes the copper(I) oxidation state and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions or applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(1+);2,6-dimethylpyridine;perchlorate: Similar structure but with 2,6-dimethylpyridine instead of 2,4-dimethylpyridine.
Silver(1+);2,4-dimethylpyridine;perchlorate: Similar coordination environment but with silver instead of copper.
Uniqueness
Copper(1+);2,4-dimethylpyridine;perchlorate is unique due to the specific steric and electronic properties imparted by the 2,4-dimethylpyridine ligands.
Propriétés
Numéro CAS |
54360-46-2 |
|---|---|
Formule moléculaire |
C14H18ClCuN2O4 |
Poids moléculaire |
377.30 g/mol |
Nom IUPAC |
copper(1+);2,4-dimethylpyridine;perchlorate |
InChI |
InChI=1S/2C7H9N.ClHO4.Cu/c2*1-6-3-4-8-7(2)5-6;2-1(3,4)5;/h2*3-5H,1-2H3;(H,2,3,4,5);/q;;;+1/p-1 |
Clé InChI |
SBDVGJHBVYRZGL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


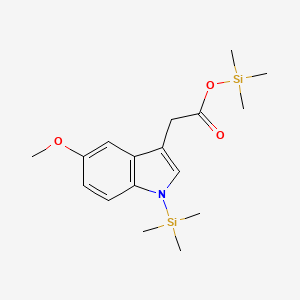

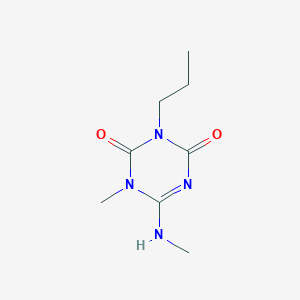
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
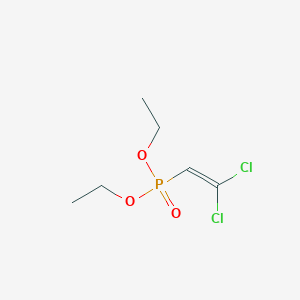
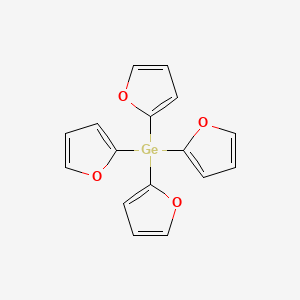
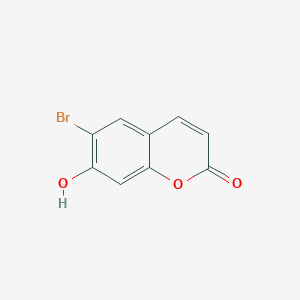
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)

![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
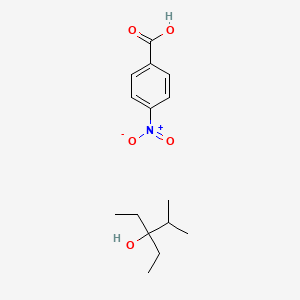
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
